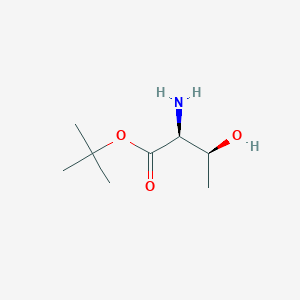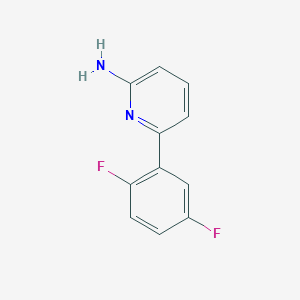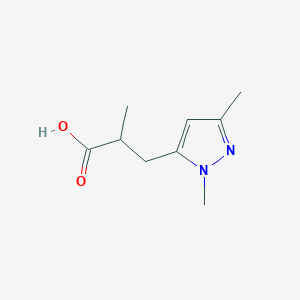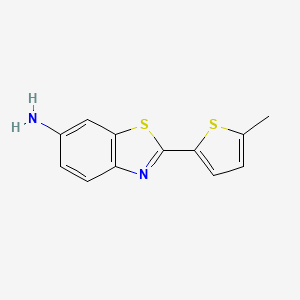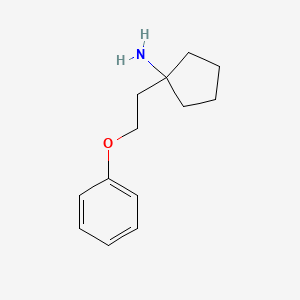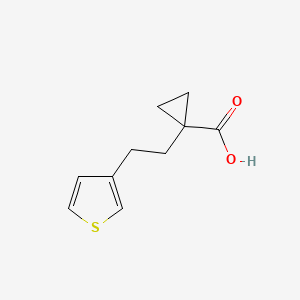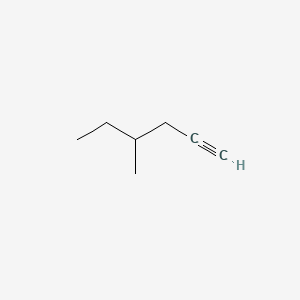
4-Methyl-1-hexyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-hexyne is an organic compound with the molecular formula C₇H₁₂. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The structure of this compound consists of a six-carbon chain with a methyl group attached to the fourth carbon and a triple bond between the first and second carbons.
準備方法
Synthetic Routes and Reaction Conditions: 4-Methyl-1-hexyne can be synthesized through various methods, including:
Elimination Reactions: One common method involves the elimination of hydrogen halides from vicinal dihalides or geminal dihalides using strong bases like sodium amide (NaNH₂) in liquid ammonia (NH₃)
Alkylation of Acetylides: Another method involves the alkylation of acetylides, where a terminal alkyne is deprotonated using a strong base to form an acetylide anion, which then reacts with an alkyl halide to form the desired alkyne.
Industrial Production Methods: Industrial production of this compound typically involves large-scale elimination reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions: 4-Methyl-1-hexyne undergoes various chemical reactions, including:
Addition Reactions: It can participate in addition reactions with halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen chloride) to form dihaloalkanes and haloalkenes.
Hydrogenation: The compound can be hydrogenated to form alkanes using catalysts like palladium on carbon (Pd/C).
Oxidation: It can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Halogenation: Bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).
Hydrogenation: Hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Major Products Formed:
Dihaloalkanes: Formed from halogenation reactions.
Alkanes: Formed from hydrogenation reactions.
Carbonyl Compounds: Formed from oxidation reactions.
科学的研究の応用
4-Methyl-1-hexyne has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methyl-1-hexyne involves its reactivity due to the presence of the carbon-carbon triple bond. The triple bond is highly reactive and can participate in various addition and substitution reactions. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions .
Molecular Targets and Pathways:
Nucleophilic Addition: The triple bond can act as a nucleophile, attacking electrophilic centers in other molecules.
Electrophilic Addition: The triple bond can also act as an electrophile, reacting with nucleophiles to form addition products.
類似化合物との比較
4-Methyl-1-hexyne can be compared with other similar alkynes, such as:
1-Hexyne: A straight-chain alkyne with a triple bond between the first and second carbons.
3-Methyl-1-butyne: An alkyne with a methyl group attached to the third carbon and a triple bond between the first and second carbons.
4,4-Dimethyl-2-pentyne: An alkyne with two methyl groups attached to the fourth carbon and a triple bond between the second and third carbons.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and properties compared to other alkynes. The presence of the methyl group at the fourth carbon influences its chemical behavior and applications.
特性
CAS番号 |
52713-81-2 |
|---|---|
分子式 |
C7H12 |
分子量 |
96.17 g/mol |
IUPAC名 |
4-methylhex-1-yne |
InChI |
InChI=1S/C7H12/c1-4-6-7(3)5-2/h1,7H,5-6H2,2-3H3 |
InChIキー |
YFZSGTDENCTWGW-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


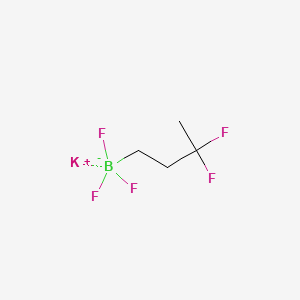
![Ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13567577.png)
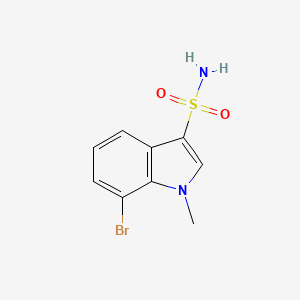
![6-Hydroxy-1-azaspiro[3.3]heptan-2-one](/img/structure/B13567592.png)
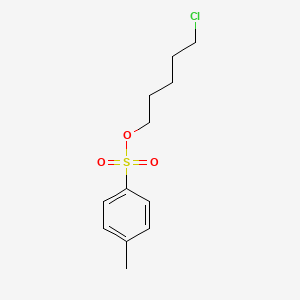

aminehydrochloride](/img/structure/B13567618.png)
